

Application Notes and Protocols for AC710 Mesylate in Xenograft Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC710 Mesylate

Cat. No.: B1505934

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These application notes provide a comprehensive overview and detailed protocols for the use of **AC710 Mesylate** in preclinical xenograft models, particularly for researchers in oncology and drug development.

Introduction

AC710 Mesylate is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, with significant dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and colony-stimulating factor 1 receptor (CSF1R). Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML), making it a key therapeutic target. CSF1R is crucial for the proliferation and survival of monocytes and macrophages, including tumor-associated macrophages (TAMs), which play a role in tumor progression and angiogenesis. The dual inhibition of FLT3 and CSF1R by **AC710 Mesylate** presents a promising strategy for treating certain cancers.

Mechanism of Action

AC710 Mesylate exerts its anti-tumor effects by blocking the signaling pathways mediated by FLT3 and CSF1R. In cancer cells with activating FLT3 mutations, such as the internal tandem duplication (ITD) found in the MV4-11 cell line, AC710 inhibits autophosphorylation of the receptor, leading to the downregulation of downstream pro-survival and proliferative signaling cascades, including the PI3K/AKT and MAPK/ERK pathways. By inhibiting CSF1R, AC710 can reduce the infiltration and pro-tumorigenic activity of TAMs within the tumor microenvironment.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com